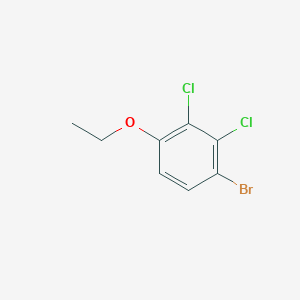
1-Bromo-2,3-dichloro-4-ethoxybenzene
Vue d'ensemble
Description
1-Bromo-2,3-dichloro-4-ethoxybenzene, commonly referred to as 1-BDC-4-EOB, is a organic compound derived from benzene. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 238°C. It is used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Halogenation Studies
1-Bromo-2,3-dichloro-4-ethoxybenzene has been studied in the context of ring halogenation. Bovonsombat and Mcnelis (1993) investigated ring halogenations of polyalkylbenzenes, including similar brominated compounds, using N-Halosuccinimide and acidic catalysts (Bovonsombat & Mcnelis, 1993).
Studies on Sterically Hindered Compounds
Research by Yoshifuji, Kamijo, and Toyota (1993) focused on the preparation of sterically hindered bromobenzenes for stabilizing low-coordinate phosphorus compounds, relevant to the chemistry of 1-Bromo-2,3-dichloro-4-ethoxybenzene (Yoshifuji, Kamijo, & Toyota, 1993).
Electrochemical Fluorination
Horio et al. (1996) conducted studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, which is directly relevant to the chemical family of 1-Bromo-2,3-dichloro-4-ethoxybenzene (Horio et al., 1996).
Vibrational Spectroscopy Studies
Research on the vibrational spectroscopy of trisubstituted benzenes, including compounds similar to 1-Bromo-2,3-dichloro-4-ethoxybenzene, was conducted by Reddy and Rao (1994) (Reddy & Rao, 1994).
Ring Expansion Research
A study by Agou et al. (2015) involved the treatment of related brominated compounds for ring expansion to produce 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, providing insights into the reactivity of similar brominated benzenes (Agou et al., 2015).
Bromination and Conversion Studies
Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, which is relevant to understanding the bromination patterns of similar compounds (Aitken et al., 2016).
Synthesis and Application in Organic Transformations
Diemer, Leroux, and Colobert (2011) described methods for synthesizing various dibromobenzenes, used as precursors in organic transformations, highlighting the synthetic value of brominated benzenes like 1-Bromo-2,3-dichloro-4-ethoxybenzene (Diemer, Leroux, & Colobert, 2011).
Propriétés
IUPAC Name |
1-bromo-2,3-dichloro-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFRIQDTFHZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichloro-4-ethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)












